4-(butanoylamino)-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide
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Overview
Description
4-BUTANAMIDO-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZAMIDE is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BUTANAMIDO-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZAMIDE typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and amide bond formation. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane and suitable cyclizing agents.
Amide Bond Formation: The final step involves the coupling of the sulfonylated piperidine derivative with 4-butanoic acid and benzoyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-BUTANAMIDO-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZAMIDE can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, and thiols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
4-BUTANAMIDO-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZAMIDE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-BUTANAMIDO-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
4-NITRO-N-(4-PHENYL-1-(PIPERIDINE-1-CARBONYL)-BUTA-1,3-DIENYL)-BENZAMIDE: Similar structure with a nitro group instead of a butanamido group.
N-(PIPERIDINE-4-YL) BENZAMIDE: Lacks the sulfonyl group but retains the piperidine and benzamide moieties.
Uniqueness
4-BUTANAMIDO-N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]BENZAMIDE is unique due to the presence of the butanamido and sulfonyl groups, which confer distinct chemical properties and potential biological activities . These structural features may enhance its stability, solubility, and interaction with specific molecular targets compared to similar compounds .
Properties
Molecular Formula |
C22H27N3O4S |
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Molecular Weight |
429.5 g/mol |
IUPAC Name |
4-(butanoylamino)-N-(4-piperidin-1-ylsulfonylphenyl)benzamide |
InChI |
InChI=1S/C22H27N3O4S/c1-2-6-21(26)23-18-9-7-17(8-10-18)22(27)24-19-11-13-20(14-12-19)30(28,29)25-15-4-3-5-16-25/h7-14H,2-6,15-16H2,1H3,(H,23,26)(H,24,27) |
InChI Key |
RANHMYHSNHASKS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |
Origin of Product |
United States |
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